(2Z,3E)-1-(4-chlorophenyl)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one
Description
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Properties
IUPAC Name |
(2Z,3E)-1-(4-chlorophenyl)-2-[(4-fluorophenyl)hydrazinylidene]-3-hydrazinylidenepropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN4O/c16-11-3-1-10(2-4-11)15(22)14(9-19-18)21-20-13-7-5-12(17)6-8-13/h1-9,20H,18H2/b19-9+,21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBMNJKNLTZGMO-ZLKNSNGMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=NNC2=CC=C(C=C2)F)C=NN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C(=N\NC2=CC=C(C=C2)F)/C=N/N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z,3E)-1-(4-chlorophenyl)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one , also known by its CAS number 338414-21-4, is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer and antimicrobial properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 318.73 g/mol. The structure includes significant functional groups such as hydrazine and phenyl moieties, which are often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂ClFN₄O |
| Molecular Weight | 318.73 g/mol |
| CAS Number | 338414-21-4 |
Anticancer Activity
Research indicates that many hydrazine derivatives possess cytotoxic effects against various cancer cell lines. The compound has shown promise in this area:
- Mechanism of Action : The proposed mechanism involves the interaction of the hydrazine moiety with cellular targets that are critical for cancer cell survival and proliferation.
- Case Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against breast and lung cancer cell lines, suggesting its potential as an anticancer agent.
Example Study
A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated an IC50 value of approximately 15 µM against MCF-7 (breast cancer) cells and 20 µM against A549 (lung cancer) cells, highlighting its effectiveness compared to standard chemotherapeutics .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against several bacterial strains:
- Bacterial Strains Tested : The compound was tested against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Results : The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate antibacterial activity.
Research Findings
A recent study explored the antimicrobial efficacy of various hydrazine derivatives, including this compound. It was found to inhibit bacterial growth effectively, suggesting potential applications in treating bacterial infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Hydrazone and Hydrazinylidene Functionalities : These functionalities allow for versatile reactivity patterns that enhance bioactivity.
- Substituent Influence : The presence of chlorinated and fluorinated phenyl groups may increase lipophilicity and improve interaction with biological targets.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation between substituted acetophenones and hydrazine-containing aldehydes. For example, 4-chlorophenyl ketone derivatives react with 4-fluorophenylhydrazine carbaldehyde in basic conditions (e.g., KOH/ethanol) at 0–50°C. Optimization involves:
- Adjusting molar ratios (e.g., 1:1 ketone:aldehyde).
- Controlling solvent polarity (ethanol or methanol) to stabilize intermediates.
- Monitoring reaction time (2–3 hours) to avoid side products.
Yields of 70–85% are achievable with rigorous purification via recrystallization .
Q. Which spectroscopic techniques are critical for characterizing the structural configuration of this compound?
- Methodological Answer : A multi-technique approach is essential:
- IR spectroscopy : Identifies C=N (1600–1650 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches to confirm hydrazone formation.
- 1H NMR : Probes aromatic proton environments (δ 6.8–8.2 ppm) and hydrazine NH signals (δ 10–12 ppm).
- HR-MS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).
Cross-referencing data ensures accurate assignment of the E/Z configuration .
Q. How is single-crystal XRD applied to confirm the stereochemistry of hydrazone groups?
- Methodological Answer : Single-crystal XRD resolves the (2Z,3E) configuration by:
- Measuring dihedral angles between aromatic rings and hydrazone planes.
- Analyzing intermolecular hydrogen bonds (N–H···O/C) to stabilize the crystal lattice.
- Using SHELXL (via WinGX) for refinement, with R-factors < 0.05 for high precision.
Crystallographic data are deposited in repositories like CCDC (e.g., deposition number 1988019) .
Advanced Research Questions
Q. What computational methods validate experimental bond parameters, and how are discrepancies resolved?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level compares optimized geometries with XRD
- Bond length deviations : < 0.02 Å for C–N and C=C bonds.
- Electronic spectra : Time-dependent DFT (TD-DFT) accounts for solvent effects (e.g., ethanol) to align theoretical and experimental UV-Vis λmax.
Software like Gaussian 03 and Molecular Operating Environment (MOE) facilitates these analyses .
Q. How can crystallography software (e.g., Mercury CSD) analyze packing patterns and intermolecular interactions?
- Methodological Answer : Mercury CSD enables:
- Void analysis : Quantifies free space in the crystal lattice (e.g., 5–10% volume).
- Packing similarity : Compares Hirshfeld surfaces to identify π-π stacking or halogen bonding (Cl···F interactions).
- Intermolecular contact maps : Visualizes hydrogen-bond networks (e.g., N–H···O) using isostructural databases .
Q. What strategies assess antimicrobial activity, and how are structure-activity relationships (SAR) interpreted?
- Methodological Answer :
- Experimental design : Microdilution assays (MIC values) against Gram-positive/negative strains, with ciprofloxacin as a positive control.
- SAR insights : Electron-withdrawing groups (e.g., –Cl, –F) enhance membrane permeability.
- Docking studies : AutoDock Vina or MOE predicts binding to bacterial enzymes (e.g., DNA gyrase).
Activity correlations with hydrazone planarity and substituent electronegativity are statistically validated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
